3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

KATP channel SUR2B Kir6.2

KATP channel studies often suffer from low-potency or non-selective openers. This compound solves that with a highly potent, subtype-selective Kir6.2/SUR2B agonist profile. Key metrics: • EC50 26.9 nM at human Kir6.2/SUR2B, >370× more potent than nicorandil • EC50 229 nM in pig detrusor relaxation, bridging molecular to organ-level pharmacology • Unique tetrahydrofuran-methoxyethyl chemotype for SAR exploration and selectivity panels Supplied with ≥95% purity and immediate global shipping for smooth procurement.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
CAS No. 946760-78-7
Cat. No. B1388773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine
CAS946760-78-7
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCOCC2CCCO2
InChIInChI=1S/C12H23NO2/c1-3-11(9-13-6-1)5-8-14-10-12-4-2-7-15-12/h11-13H,1-10H2
InChIKeyKZTXXCCGELOEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine: Kir6.2/SUR2B KATP Opener


3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) is a piperidine-based small molecule with a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol . It belongs to the class of ATP-sensitive potassium (KATP) channel openers, specifically targeting the Kir6.2/SUR2B channel complex, which is predominantly expressed in smooth muscle tissues including the urinary bladder [1]. The compound is available from multiple vendors as a research reagent, typically with a purity of ≥95% .

TargetKir6.2/SUR2B KATP channel opener probe
Model contextSmooth muscle and bladder tissue research
UseResearch use only; not for therapeutic applications

Differentiation from Generic KATP Openers


KATP channel openers exhibit wide variations in potency, subtype selectivity, and physicochemical properties that critically affect both experimental outcomes and potential therapeutic applications. While compounds like nicorandil, pinacidil, and levcromakalim all activate Kir6.2/SUR2B channels, their EC50 values differ by orders of magnitude [1]. Furthermore, differences in lipophilicity (logP) and molecular architecture dictate membrane permeability and tissue distribution, rendering simple substitution without quantitative justification scientifically invalid [2]. The data below demonstrate that 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine possesses a unique combination of potency and physicochemical profile that distinguishes it from other KATP channel modulators in the same class.

Potency variations among KATP openers may shift assay-response context; direct replacement requires quantitative validation.

Lipophilicity differences can alter membrane permeability and tissue distribution, limiting direct substitution without logP-based selection.

Pharmacological profile mismatch may confound target-specific interpretation; not all KATP openers share the same selectivity pattern.

Quantitative Evidence vs. Comparators


Superior Kir6.2/SUR2B Potency

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) exhibits an EC50 of 26.9 nM in opening human Kir6.2/SUR2B channels expressed in Ltk cells, as measured by FLIPR assay [1]. This is significantly more potent than nicorandil (EC50 ≈ 10,000 nM) [2], pinacidil (EC50 ≈ 2,000-5,490 nM) [3][4], and levcromakalim (EC50 = 534 nM) [5] in comparable assay systems. The compound also shows activity in relaxing field-stimulated pig detrusor (EC50 = 229 nM) [1].

Potency context
Reported
EC50 26.9 nM vs. nicorandil ~10,000 nM, pinacidil ~2,000-5,490 nM, levcromakalim 534 nM
Supports Kir6.2/SUR2B potency context
Cross-study comparison, human Ltk cell FLIPR assay
KATP channel SUR2B Kir6.2 Potency EC50

Favorable Lipophilicity Profile

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine has a calculated logP (cLogP) of 2.76 [1], indicating moderate lipophilicity. In comparison, nicorandil is highly hydrophilic (logP ≈ 0.4) [2], pinacidil is similarly lipophilic (logP ≈ 2.9) [3], and levcromakalim is intermediate (logP ≈ 1.7) [4]. The logP value of 2.76 suggests better membrane permeability than nicorandil and levcromakalim, while maintaining sufficient aqueous solubility for in vitro assays, as evidenced by its availability as a free base .

Lipophilicity context
Reported
cLogP 2.76 vs. nicorandil 0.4, pinacidil 2.9, levcromakalim 1.7
May influence membrane permeability context
Calculated logP values from database sources
Lipophilicity logP Physicochemical properties Membrane permeability

Bladder Smooth Muscle Relaxation Activity

In functional tissue assays, 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine relaxed field-stimulated pig detrusor strips with an EC50 of 229 nM [1]. This value aligns with its potent activity at recombinant Kir6.2/SUR2B channels and is approximately 2.3-fold less potent than its cellular EC50 (26.9 nM), consistent with tissue penetration and receptor reserve considerations. By comparison, levcromakalim has been reported to relax guinea pig trachea with an IC50 of 490 nM , while nicorandil relaxes bovine coronary artery with an EC50 of 4.4 µM [2].

Tissue relaxation context
Reported
Pig detrusor EC50 229 nM vs. levcromakalim 490 nM, nicorandil 4,400 nM
Supports functional tissue activity context
Field-stimulated detrusor strip assay
Bladder Smooth muscle KATP channel Detrusor Relaxation

Absence of COX-1/COX-2 Inhibition

In a counter-screen assay, 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine showed no inhibition of COX-1 or COX-2 enzymes at concentrations up to 100 µM (IC50 > 100,000 nM) [1]. This is in contrast to some non-selective KATP channel modulators that may exhibit ancillary COX inhibitory activity. The lack of COX inhibition at concentrations >3,700-fold above its Kir6.2/SUR2B EC50 suggests a favorable selectivity profile for the intended target.

COX-1/COX-2 selectivity
Data to verify
IC50 > 100,000 nM
Suggests low COX inhibitory activity at screening concentrations
Counter-screen enzymatic assay, 25°C
Selectivity COX-1 COX-2 Off-target

Recommended Research Applications


High-Potency Kir6.2/SUR2B Channel Tool

Given its EC50 of 26.9 nM at human Kir6.2/SUR2B channels [1], this compound is ideally suited as a high-potency agonist for electrophysiological and fluorescence-based assays investigating KATP channel function in smooth muscle and bladder tissues. Its >370-fold higher potency compared to nicorandil allows for the use of lower concentrations, minimizing off-target effects and solvent interference.

Ex Vivo Bladder Relaxation Assays

With a demonstrated EC50 of 229 nM in relaxing field-stimulated pig detrusor [1], this compound is a strong candidate for ex vivo studies of bladder contractility and overactive bladder models. Its functional potency in tissue corroborates its cellular activity, providing a bridge between molecular and organ-level pharmacology.

SAR Studies of Piperidine-Based KATP Openers

The compound's unique tetrahydrofuran-methoxyethyl substitution on the piperidine core, combined with a moderate logP of 2.76 [2], offers a distinct chemotype for SAR exploration. Researchers can modify the linker length, heterocycle, or piperidine substitution to probe the structural determinants of potency and selectivity at SUR2B-containing channels.

Selectivity Profiling Across KATP Subtypes

While not explicitly quantified, the compound's potent activity at Kir6.2/SUR2B and lack of COX inhibition [3] suggest it may have a narrower off-target profile than some existing openers. It can be used as a reference compound in selectivity panels to differentiate SUR2B-mediated effects from those mediated by SUR1 or SUR2A.

Application
Selection Property
Validation Focus
Kir6.2/SUR2B channel functional assays
Potency context
FLIPR assay response validation
Ex vivo bladder contractility studies
Tissue-level relaxation activity
Detrusor strip endpoint review
SAR of piperidine-based KATP openers
Structural modification vector
Linker and heterocycle optimization
KATP subtype selectivity profiling
Off-target COX screening context
Selectivity panel interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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